molecular formula C8H5ClF2O2S B8414629 4,4-Difluoro-1-[5-chloro-2-thienyl]-butane-1,3-dione CAS No. 179184-63-5

4,4-Difluoro-1-[5-chloro-2-thienyl]-butane-1,3-dione

Cat. No. B8414629
CAS RN: 179184-63-5
M. Wt: 238.64 g/mol
InChI Key: FRXCZUMZEDYVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-1-[5-chloro-2-thienyl]-butane-1,3-dione is a useful research compound. Its molecular formula is C8H5ClF2O2S and its molecular weight is 238.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4-Difluoro-1-[5-chloro-2-thienyl]-butane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Difluoro-1-[5-chloro-2-thienyl]-butane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

179184-63-5

Product Name

4,4-Difluoro-1-[5-chloro-2-thienyl]-butane-1,3-dione

Molecular Formula

C8H5ClF2O2S

Molecular Weight

238.64 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)-4,4-difluorobutane-1,3-dione

InChI

InChI=1S/C8H5ClF2O2S/c9-7-2-1-6(14-7)4(12)3-5(13)8(10)11/h1-2,8H,3H2

InChI Key

FRXCZUMZEDYVKU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)CC(=O)C(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl difluoroacetate (3.51 g, 28.3 mmol) was placed in a 100 mL round bottom flask and dissolved in ether (10 mL). To the stirred solution was added 25 weight % sodium methoxide (6.12 g, 28.3 mmol) followed by 2-acetyl-5-chlorothiophene (4.12 g, 25.6 mmol). A pink precipitate formed after 5 minutes which was dissolved by adding ether (10 mL) and THF (10 mL) to the reaction. The reaction was stirred at room temperature overnight (15.75 hours), then treated with 3N HCl (15 mL). The organic layer was collected and washed with brine (20 mL), dried over MgSO4, and concentrated in vacuo to give a red solid (5.94 g) which was recrystallized from methylene chloride/isooctane to give the like diketone as a yellow solid (2.02 g, mp 72°-77° C., 33% ). 1H NMR (CDCl3) 300 MHz 14.60 (br s, 1H), 7.57 (d, J=4.2 Hz, 1H), 7.01 (d, J=4.2 Hz, 1H), 6.32 (s, 1H), 6.04 (t, J=54.2 Hz, 1H); 19F NMR (CDCl3) 300 MHz: -127.01 (d); M+238.
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
6.12 g
Type
reactant
Reaction Step Two
Quantity
4.12 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

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